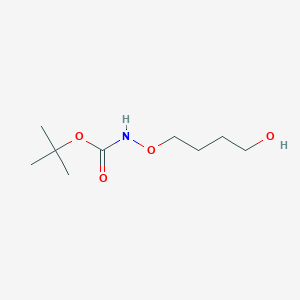
tert-butyl N-(4-hydroxybutoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-hydroxybutoxy)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutoxy group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from tert-butyl carbamate and 4-hydroxybutyl bromide:
Industrial Production Methods:
- Industrial production of tert-butyl N-(4-hydroxybutoxy)carbamate typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(4-hydroxybutoxy)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
- This reaction typically results in the formation of amines.
-
Substitution:
- The hydroxy group can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
- This reaction is often carried out in the presence of a base to facilitate nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products:
- Oxidation products include carbonyl compounds.
- Reduction products include amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Acts as a precursor in the synthesis of biologically active compounds.
Medicine:
- Investigated for potential use in drug development due to its stability and reactivity.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of coatings and adhesives.
Mechanism of Action
Mechanism:
- The carbamate group in tert-butyl N-(4-hydroxybutoxy)carbamate acts as a protecting group for amines, preventing unwanted reactions during synthesis.
- The tert-butyl group provides steric hindrance, enhancing the stability of the compound.
- The hydroxybutoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and solubility.
Molecular Targets and Pathways:
- The compound interacts with nucleophiles and electrophiles in organic reactions.
- It can be selectively removed under acidic or basic conditions, allowing for controlled deprotection of amines.
Comparison with Similar Compounds
-
tert-Butyl N-(4-hydroxycyclohexyl)carbamate:
- Similar structure but with a cyclohexyl group instead of a butoxy group.
- Used in similar applications as a protecting group.
-
tert-Butyl N-(4-aminocyclohexyl)carbamate:
- Contains an amino group instead of a hydroxy group.
- Used in the synthesis of amine derivatives.
-
tert-Butyl benzyl (4-hydroxybutyl)carbamate:
- Contains a benzyl group in addition to the butoxy group.
- Used in the synthesis of more complex organic molecules.
Uniqueness:
- tert-Butyl N-(4-hydroxybutoxy)carbamate is unique due to its specific combination of functional groups, providing a balance of stability and reactivity.
- Its hydroxybutoxy group offers additional sites for chemical modification, making it versatile for various synthetic applications.
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxybutoxy)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-13-7-5-4-6-11/h11H,4-7H2,1-3H3,(H,10,12) |
InChI Key |
WTIDLMHBMYUBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


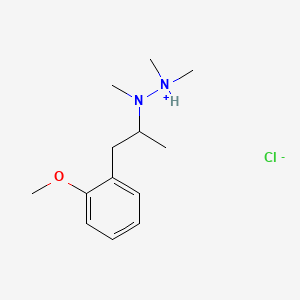
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
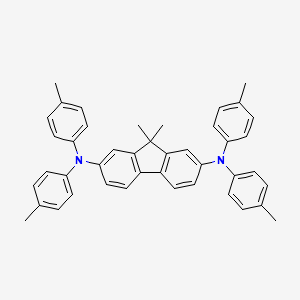
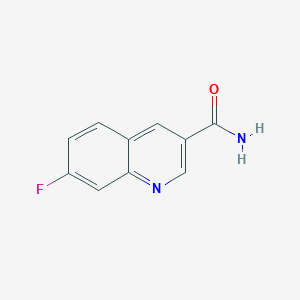
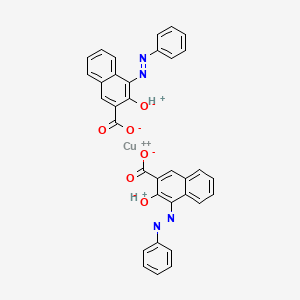
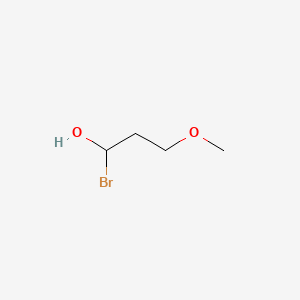

![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

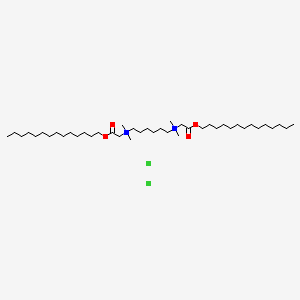

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


